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An In-depth Technical Guide to Methyl 2-amino-
6-fluoro-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-6-fluoro-3-nitrobenzoate is a substituted aromatic compound with significant
potential as a building block in medicinal chemistry and drug discovery. Its unique arrangement
of amino, fluoro, and nitro functional groups on a benzoate scaffold makes it an attractive
starting material for the synthesis of novel therapeutic agents. The presence of a fluorine atom
can enhance metabolic stability and binding affinity, while the nitro and amino groups provide
versatile handles for further chemical modifications. This technical guide provides a
comprehensive overview of the known physical and chemical properties, a plausible synthetic
route, and the potential applications of this compound.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of Methyl 2-amino-6-fluoro-3-
nitrobenzoate is presented below. These properties are crucial for its handling,
characterization, and application in a laboratory setting.
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Property Value Reference
CAS Number 346691-23-4 [11[2]
Molecular Formula CsH7FN204 [1]
Molecular Weight 214.15 g/mol [1]
Appearance Solid [1112]
Melting Point 93-95 °C

Boiling Point 360.9 £ 42.0 °C at 760 mmHg

Purity Typically 297% [2]

Keep in a dark place, under an
inert atmosphere, at room

Storage [2]
temperature or 4°C for long-

term storage.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of Methyl 2-amino-6-fluoro-
3-nitrobenzoate is not readily available in the public domain, a plausible synthetic route can be
devised based on established organic chemistry principles and published procedures for
analogous compounds. A likely approach involves the nitration of a suitable precursor followed
by functional group manipulation.

A potential synthetic pathway could start from 2-amino-6-fluorobenzoic acid. The synthesis
would proceed through the protection of the amino group, followed by nitration, esterification,
and finally deprotection.
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Caption: Proposed synthesis workflow for Methyl 2-amino-6-fluoro-3-nitrobenzoate.
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Experimental Protocol (Hypothetical)

Step 1: Acetylation of 2-amino-6-fluorobenzoic acid

Dissolve 2-amino-6-fluorobenzoic acid in glacial acetic acid.
Add acetic anhydride and heat the mixture under reflux for a specified period.
Cool the reaction mixture and pour it into ice-water to precipitate the acetylated product.

Filter, wash with cold water, and dry the product.

Step 2: Nitration of 2-acetamido-6-fluorobenzoic acid

Dissolve the acetylated product in concentrated sulfuric acid at a low temperature (e.g., 0-5
°C).

Slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) while maintaining
the low temperature.

Stir the reaction mixture for a few hours at low temperature.
Pour the mixture onto crushed ice to precipitate the nitrated product.

Filter, wash thoroughly with cold water to remove residual acid, and dry.

Step 3: Esterification of 2-acetamido-6-fluoro-3-nitrobenzoic acid

Suspend the nitrated product in methanol.

Add a catalytic amount of concentrated sulfuric acid.

Heat the mixture under reflux until the reaction is complete (monitored by TLC).

Cool the mixture and remove the excess methanol under reduced pressure.

Neutralize the residue with a mild base and extract the ester with a suitable organic solvent.

Dry the organic layer and evaporate the solvent to obtain the crude ester.
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Step 4: Deprotection of Methyl 2-acetamido-6-fluoro-3-nitrobenzoate

Dissolve the ester in a suitable solvent (e.g., ethanol).

Add an aqueous acid (e.g., HCI) and heat the mixture under reflux.

Monitor the reaction by TLC until the starting material is consumed.

Cool the reaction mixture and neutralize with a base to precipitate the final product.

Filter, wash with water, and dry to yield Methyl 2-amino-6-fluoro-3-nitrobenzoate.

Purification

Purification of the final product is critical to remove any unreacted starting materials, by-
products, or residual reagents.
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Caption: General purification and characterization workflow.

Recrystallization Protocol:
e Dissolve the crude product in a minimum amount of a hot solvent, such as ethanol.

o |f the solution is colored, add a small amount of activated charcoal and heat for a short
period.

» Hot filter the solution to remove the charcoal and any insoluble impurities.

» Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce
crystallization.

o Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry
thoroughly.
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Spectroscopic Data

Direct experimental spectroscopic data for Methyl 2-amino-6-fluoro-3-nitrobenzoate is not
readily available in public databases. However, the expected spectral characteristics can be
inferred from the analysis of closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons, the amino protons, and the methyl ester protons. The aromatic protons will likely
appear as multiplets in the downfield region (around 7-8 ppm), with their chemical shifts and
coupling constants influenced by the electronic effects of the amino, fluoro, and nitro
substituents. The amino group protons would likely appear as a broad singlet, and the methyl
ester protons as a sharp singlet around 3.9 ppm.

13C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon
atoms in the molecule. The carbonyl carbon of the ester group is expected to be the most
downfield signal (around 165 ppm). The aromatic carbons will appear in the region of 110-160
ppm, with their chemical shifts influenced by the attached functional groups. The methyl carbon
of the ester group will be the most upfield signal (around 52 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.
Key expected absorption bands include:

N-H stretching: Two bands in the region of 3300-3500 cm~? corresponding to the primary

amine.
e C=0 stretching: A strong absorption around 1700-1730 cm~* for the ester carbonyl group.

¢ NO: stretching: Two strong bands around 1520-1560 cm~1 (asymmetric) and 1345-1385
cm~1 (symmetric) for the nitro group.

e C-F stretching: A strong absorption in the region of 1000-1400 cm™1.

Mass Spectrometry (MS)
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The mass spectrum should show a molecular ion peak (M*) corresponding to the molecular
weight of the compound (m/z = 214.15). The fragmentation pattern will be influenced by the
functional groups. Common fragmentation pathways could involve the loss of the methoxy
group (-OCHs) from the ester, the loss of the nitro group (-NO3), or cleavage of the ester group.
Predicted collision cross-section data for various adducts are available in public databases.[3]

Reactivity and Stability

The chemical reactivity of Methyl 2-amino-6-fluoro-3-nitrobenzoate is dictated by its
functional groups.

e Amino Group: The primary amino group is nucleophilic and can undergo reactions such as
acylation, alkylation, and diazotization.

o Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to
an amino group, providing a route to further derivatization.

e Aromatic Ring: The aromatic ring is substituted with both electron-donating (amino) and
electron-withdrawing (nitro, ester, fluoro) groups, which will direct the regioselectivity of
further electrophilic aromatic substitution reactions. The nitro group is a meta-director, while
the amino group is an ortho-, para-director. The overall reactivity of the ring towards
electrophilic substitution is likely to be reduced due to the presence of multiple electron-
withdrawing groups.[4]

o Ester Group: The ester group can be hydrolyzed under acidic or basic conditions to the
corresponding carboxylic acid.

The presence of the strong carbon-fluorine bond generally enhances the metabolic and thermal
stability of the molecule.[5] However, the stability of nitroaromatic compounds in certain
analytical systems, such as reversed-phase liquid chromatography, can be variable.[6]

Applications in Drug Development

Methyl 2-amino-6-fluoro-3-nitrobenzoate is a valuable intermediate for the synthesis of more
complex molecules with potential biological activity. The strategic placement of its functional
groups allows for diverse chemical transformations.
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Caption: Potential derivatization pathways for drug discovery.

The fluorinated nitroaromatic scaffold is found in various compounds investigated for their
therapeutic potential. For instance, related nitroaromatic compounds have been explored as
intermediates in the synthesis of anticancer agents and other bioactive molecules.[7][8] The
introduction of fluorine is a well-established strategy to improve the pharmacokinetic properties
of drug candidates, such as metabolic stability and membrane permeability.[9]

Conclusion

Methyl 2-amino-6-fluoro-3-nitrobenzoate is a key chemical intermediate with significant
potential for the development of novel pharmaceuticals. This guide has provided a
comprehensive overview of its physical and chemical properties, a plausible synthetic and
purification strategy, and an outline of its potential applications. While detailed experimental
data for this specific compound is limited in the public domain, the information presented here,
based on analogous compounds and established chemical principles, serves as a valuable
resource for researchers and scientists working in the field of drug discovery and development.
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Further research into the specific biological activities of derivatives of this compound is
warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Methyl 2-amino-6-fluoro-3-nitrobenzoate | CymitQuimica [cymitquimica.com]

2. Methyl 2-amino-6-fluoro-3-nitrobenzoate | 346691-23-4 [sigmaaldrich.com]

3. PubChemlLite - Methyl 2-amino-6-fluoro-3-nitrobenzoate (C8H7FN204)
[pubchemlite.lcsb.uni.lu]

e 4. brainly.com [brainly.com]
e 5. benchchem.com [benchchem.com]

o 6. Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic
systems - PubMed [pubmed.ncbi.nim.nih.gov]

e 7. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate -
Eureka | Patsnap [eureka.patsnap.com]

e 8. Buy 2-Amino-3-fluoro-6-nitrobenzoic acid (EVT-13821436) [evitachem.com]
e 9. pharmacyjournal.org [pharmacyjournal.org]

 To cite this document: BenchChem. [physical and chemical properties of Methyl 2-amino-6-
fluoro-3-nitrobenzoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1323410#physical-and-chemical-properties-of-
methyl-2-amino-6-fluoro-3-nitrobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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